2-(Benzylamino)-5-bromonicotinonitrile 2-(Benzylamino)-5-bromonicotinonitrile
Brand Name: Vulcanchem
CAS No.: 1346534-91-5
VCID: VC16012476
InChI: InChI=1S/C13H10BrN3/c14-12-6-11(7-15)13(17-9-12)16-8-10-4-2-1-3-5-10/h1-6,9H,8H2,(H,16,17)
SMILES:
Molecular Formula: C13H10BrN3
Molecular Weight: 288.14 g/mol

2-(Benzylamino)-5-bromonicotinonitrile

CAS No.: 1346534-91-5

Cat. No.: VC16012476

Molecular Formula: C13H10BrN3

Molecular Weight: 288.14 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzylamino)-5-bromonicotinonitrile - 1346534-91-5

Specification

CAS No. 1346534-91-5
Molecular Formula C13H10BrN3
Molecular Weight 288.14 g/mol
IUPAC Name 2-(benzylamino)-5-bromopyridine-3-carbonitrile
Standard InChI InChI=1S/C13H10BrN3/c14-12-6-11(7-15)13(17-9-12)16-8-10-4-2-1-3-5-10/h1-6,9H,8H2,(H,16,17)
Standard InChI Key GXLAJBBWAVJRPU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(Benzylamino)-5-bromonicotinonitrile belongs to the nicotinonitrile family, featuring a pyridine core substituted with a cyano group at the 3-position, a benzylamino group at the 2-position, and a bromine atom at the 5-position . The bromine atom introduces steric and electronic effects that influence reactivity and binding interactions, while the benzylamino group enhances lipophilicity, potentially improving membrane permeability .

Key Molecular Properties:

  • CAS Registry Number: 1346534-91-5

  • Molecular Formula: C13H10BrN3\text{C}_{13}\text{H}_{10}\text{BrN}_3

  • Molecular Weight: 288.14 g/mol

  • IUPAC Name: 5-bromo-2-[(phenylmethyl)amino]pyridine-3-carbonitrile

Synthesis and Purification

Synthetic Routes

The compound is synthesized via nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling reactions. A plausible pathway involves:

  • Bromination: Introducing bromine at the 5-position of 2-aminonicotinonitrile using N\text{N}--bromosuccinimide (NBS).

  • Benzylation: Reacting the intermediate with benzyl bromide in the presence of a base (e.g., K2_2CO3_3) to install the benzylamino group .

Optimization Challenges:

  • Regioselectivity: Ensuring bromination occurs exclusively at the 5-position requires careful control of reaction conditions (temperature, solvent) .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures yields the pure product .

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to the hydrophobic benzyl group .

  • Stability: Stable under inert atmospheres but susceptible to photodegradation; storage at –20°C in amber vials is recommended .

Structure-Activity Relationships (SARs):

  • Bromine Position: Bromine at the 5-position (vs. 4-position) improves steric complementarity with hydrophobic pockets in viral proteases .

  • Benzylamino Group: Enhances lipophilicity, potentially increasing cellular uptake .

ManufacturerPurityPackagingPrice (USD)
American Custom Chemicals95.00%5 mg$496.32
Acrotein97%1 g$319.20
Chemenu95%1 g$333.00

Applications in Drug Discovery

  • Antiviral Research: As a brominated scaffold, it serves as a precursor for protease inhibitors targeting viruses like SARS-CoV-2 .

  • Fluorescent Probes: The nitrile group can be functionalized into fluorophores for cellular imaging .

Future Directions and Recommendations

  • Antiviral Assays: Evaluate inhibition of SARS-CoV-2 3CLpro^\text{pro} and other viral targets.

  • Derivatization: Explore substituent effects at the 4-position (e.g., fluorine, methyl) to optimize potency .

  • Formulation Studies: Develop nanoemulsions or liposomal carriers to enhance aqueous solubility .

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